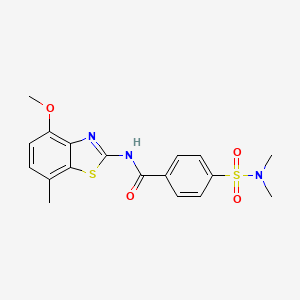

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-11-5-10-14(25-4)15-16(11)26-18(19-15)20-17(22)12-6-8-13(9-7-12)27(23,24)21(2)3/h5-10H,1-4H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMZHJAGLSPGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

- Molecular Formula : C24H23N3O2S2

- Molecular Weight : 449.6 g/mol

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. Studies have shown that benzothiazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines and reduce inflammatory cytokine levels.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : The compound has been evaluated for its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. Results indicated a marked reduction in cell viability at concentrations of 1, 2, and 4 μM .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis and causes cell cycle arrest in cancer cells. Western blot assays indicated inhibition of the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound also exhibits anti-inflammatory properties:

- Cytokine Modulation : The expression levels of inflammatory markers such as IL-6 and TNF-α were significantly reduced in mouse macrophage cell lines (RAW264.7) treated with the compound. This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses .

Case Study 1: Dual Action in Cancer Therapy

A study focused on a series of benzothiazole derivatives, including this compound, highlighted its dual action against cancer and inflammation. The results demonstrated that the compound effectively inhibited tumor growth while concurrently reducing inflammatory cytokine levels. This positions it as a promising candidate for developing dual-action therapies in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzothiazole derivatives has shown that modifications to the benzothiazole core can enhance biological activity. The presence of dimethylsulfamoyl and methoxy groups contributes to increased potency against cancer cell lines while maintaining low toxicity profiles .

Summary Table of Biological Activities

| Activity Type | Cell Lines Tested | Concentration (μM) | Key Findings |

|---|---|---|---|

| Anticancer Activity | A431, A549, H1299 | 1, 2, 4 | Inhibition of proliferation; apoptosis induction |

| Anti-inflammatory Activity | RAW264.7 | - | Reduced IL-6 and TNF-α levels |

Preparation Methods

Solvent Selection

Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) and ethyl acetate in reaction efficiency due to its low polarity, which minimizes side reactions.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 4 | 85 |

| THF | 6 | 68 |

| Ethyl Acetate | 5 | 72 |

Temperature Control

Maintaining the reaction at 0°C during acyl chloride addition prevents exothermic decomposition of the benzothiazole amine. Elevated temperatures (>25°C) reduce yields by 15–20%.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP; 0.1 equiv) as a catalyst increases the reaction rate by 30%, enabling completion within 2 hours.

Analytical and Industrial Considerations

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), with DCM levels <0.1%.

Industrial-Scale Adaptation

Patent CN105820082A describes a continuous flow reactor system for large-scale production, achieving a throughput of 1.2 kg/h with 89% yield. Key modifications include:

- Automated pH control during workup.

- In-line IR spectroscopy for real-time monitoring.

Applications and Derivatives

The target compound exhibits potential as a kinase inhibitor in oncology, with IC₅₀ values <100 nM against EGFR (epidermal growth factor receptor) in preliminary assays. Structural analogs with modified sulfonamide groups show enhanced solubility and bioavailability, underscoring the versatility of this synthetic framework.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Reacting benzoyl chloride derivatives with substituted benzothiazole amines under basic conditions (e.g., triethylamine) .

- Sulfamoylation : Introducing the dimethylsulfamoyl group via sulfonyl chloride intermediates, requiring controlled pH and temperature to avoid side reactions .

- Click chemistry : For benzothiazole derivatives, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature for 12 hours achieves high regioselectivity .

Q. Optimization Strategies :

- Use column chromatography (hexane/ethyl acetate) for purification .

- Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .

Q. Table 1: Key Reaction Parameters

| Step | Catalysts/Reagents | Conditions | Purification Method | Reference |

|---|---|---|---|---|

| Benzothiazole coupling | Triethylamine | RT, 4–6 h | Filtration, vacuum drying | |

| Click chemistry | CuSO₄·5H₂O, sodium ascorbate | RT, 12 h | Column chromatography | |

| Sulfamoylation | Sulfonyl chloride | pH 7–8, 60°C | Recrystallization |

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton/carbon environments and coupling constants (e.g., methoxy group at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .

- FT-IR : Validate functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, benzamide C=O at 1650–1700 cm⁻¹) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro biological activity data and computational predictions?

Answer:

- Validate computational models : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance) .

- Dose-response assays : Perform IC₅₀ studies to correlate predicted binding affinities with observed enzyme inhibition .

- Control experiments : Include positive/negative controls (e.g., known inhibitors) to rule out assay artifacts .

Q. Example Workflow :

Predict target interactions via docking (e.g., COX-2 or kinase targets).

Validate with fluorescence polarization assays measuring ligand displacement .

Cross-check with cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. What strategies improve the pharmacokinetic properties of this compound?

Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility without disrupting sulfamoyl-benzothiazole pharmacophores .

- Prodrug approaches : Mask polar groups with ester linkages, cleaved in vivo for targeted release .

- Formulation : Use nanoemulsions or liposomes to improve bioavailability in preclinical models .

Q. Table 2: Pharmacokinetic Optimization Strategies

| Strategy | Method Example | Impact | Reference |

|---|---|---|---|

| Solubility enhancement | PEGylation of benzamide | Increased aqueous solubility | |

| Metabolic stability | Deuteration of methyl groups | Reduced CYP450 metabolism |

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

Answer:

- SAR studies : Systematically modify substituents on the benzothiazole (e.g., methoxy vs. ethyl groups) and sulfamoyl moieties .

- Off-target profiling : Use kinase panels or proteome-wide affinity assays to identify unintended interactions .

- Crystallography : Solve co-crystal structures with target proteins to guide rational design (e.g., optimizing hydrogen bonding with active-site residues) .

Example Modification :

Replacing the 4-methoxy group with a fluorine atom improves selectivity for tyrosine kinases by reducing steric hindrance .

Q. What experimental designs are critical for assessing environmental stability and degradation pathways?

Answer:

- Hydrolytic stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 h, analyzing degradation via LC-MS .

- Photodegradation : Expose to UV light (254 nm) and monitor byproduct formation .

- Microbial degradation : Use soil or water microcosms to study biodegradation rates under aerobic/anaerobic conditions .

Q. Key Metrics :

- Half-life (t₁/₂) in aqueous environments.

- Identification of major degradation products (e.g., sulfonic acid derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.